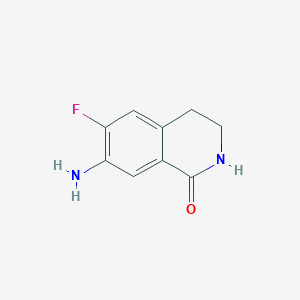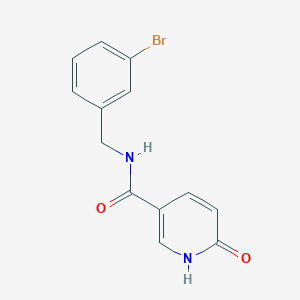
N-(3-ブロモベンジル)-6-オキソ-1,6-ジヒドロピリジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” is a synthetic derivative of noscapine, a non-narcotic, antitussive alkaloid isolated from plants of the Papaveraceae family . This compound is being evaluated for its anticancer potential .
Synthesis Analysis
The compound is synthesized by introducing a modification at site B (‘N’ in the isoquinoline unit) and a bromo group at the 9th position of the parent compound noscapine . The synthesis process involves a series of reactions including substitution, solid-liquid separation, and re-crystallization .Molecular Structure Analysis
The structure of this novel analogue was elucidated by X-ray crystallography . It consists of a benzene ring substituted with a bromomethyl group .Chemical Reactions Analysis
The compound has been found to be superior to many of the past-generation noscapinoids in inhibiting cancer cell viability . It perturbs the tertiary structure of purified tubulin, as indicated by an anilinonaphthalene sulfonic acid-binding assay .Physical and Chemical Properties Analysis
The compound has a molecular weight of 242.12 . It is a solid at room temperature .科学的研究の応用
- N-(3-ブロモベンジル)-6-オキソ-1,6-ジヒドロピリジン-3-カルボキサミドは、抗癌剤としての可能性について研究されてきました。 研究者らは、この化合物が癌細胞の増殖と微小管のダイナミクスに及ぼす影響について研究してきました 。微小管は細胞分裂において重要な役割を果たしており、微小管を阻害する化合物は癌細胞の増殖を抑制する可能性があります。
- チューブリンは、微小管の形成に関与するタンパク質です。この化合物は、チューブリンとの結合相互作用について研究されています。 分光蛍光法による研究は、この化合物がチューブリンの構造と機能にどのように影響を与えるかについての知見を提供しています 。これらの相互作用を理解することは、新しい治療戦略につながる可能性があります。
抗癌活性
チューブリンとの相互作用
作用機序
Target of Action
The primary target of N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide interacts with tubulin by binding to it . This binding interaction was studied using spectrofluorimetry . The compound perturbs the tertiary structure of purified tubulin, leading to a disruption of normal microtubule architecture .
Biochemical Pathways
The compound affects the microtubule assembly pathway. By binding to tubulin, it disrupts the normal architecture of microtubules . . This suggests that the compound may affect the dynamics of microtubule assembly and disassembly rather than the total polymer mass.
Pharmacokinetics
Its interaction with tubulin and its effect on cancer cell proliferation suggest that it may have good cellular uptake and intracellular distribution
Result of Action
The compound has been found to inhibit cancer cell viability effectively . It showed a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 . The disruption of microtubule architecture could lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
N-[(3-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide has been found to interact with various enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving both direct binding and indirect modulation of enzymatic activity .
Cellular Effects
The effects of N-[(3-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide on cells are diverse and significant. It has been observed to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-[(3-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide involves a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(3-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-[(3-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-[(3-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
N-[(3-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
N-[(3-bromophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-11-3-1-2-9(6-11)7-16-13(18)10-4-5-12(17)15-8-10/h1-6,8H,7H2,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONIEFYVVFNGRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)C2=CNC(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2358549.png)
![1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358550.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide](/img/structure/B2358554.png)
![tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate](/img/structure/B2358556.png)
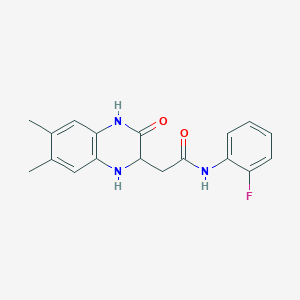
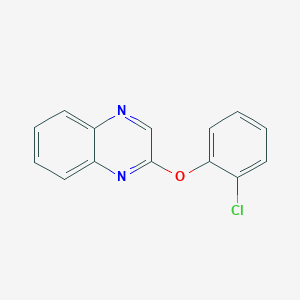
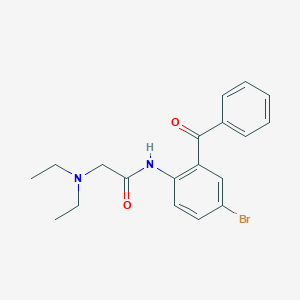
![N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide](/img/structure/B2358561.png)
![6-(2,4-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2358563.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2358564.png)
![tert-butyl N-[2-(furan-2-yl)-2-hydroxypropyl]carbamate](/img/structure/B2358565.png)
